molecular formula C12H15Cl2N3O2 B13485463 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride

Cat. No.: B13485463
M. Wt: 304.17 g/mol
InChI Key: DUEQYYAOHXLEPJ-UHFFFAOYSA-N
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Description

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.

Biological Activity

The compound 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride (CAS No. 1784178-77-3) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula: C₁₂H₁₃N₃O₂
  • Molecular Weight: 231.25 g/mol
  • CAS Number: 1784178-77-3

Structure

The structural complexity of this compound includes multiple nitrogen and oxygen heteroatoms within a tetracyclic framework, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural characteristics often exhibit antimicrobial properties. The presence of nitrogen and oxygen atoms in the structure suggests potential interactions with microbial enzymes or cellular components.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Modulation of signaling pathways (e.g., MAPK/ERK)

Case Study 1: Anticancer Efficacy

A study exploring the effects of structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest in G2/M phase

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Signaling Pathways

The biological activity of this compound may involve several key signaling pathways:

  • NF-κB Pathway: Involved in inflammation and immune responses.
  • PI3K/Akt Pathway: Critical for cell survival and growth.
  • JAK/STAT Pathway: Important for hematopoiesis and immune function.

Molecular Interactions

The interactions at the molecular level are crucial for understanding how this compound exerts its biological effects. Potential targets include:

  • Proteins involved in apoptosis
  • Enzymes related to metabolic pathways
  • Receptors involved in signaling cascades

Properties

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

4,7-dioxa-11,14,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,16-tetraene;dihydrochloride

InChI

InChI=1S/C12H13N3O2.2ClH/c1-2-15-9-6-11-10(16-3-4-17-11)5-8(9)14-12(15)7-13-1;;/h5-6,13H,1-4,7H2;2*1H

InChI Key

DUEQYYAOHXLEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC4=C(C=C32)OCCO4)CN1.Cl.Cl

Origin of Product

United States

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